![molecular formula C13H17N3O B11735260 2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol](/img/structure/B11735260.png)

2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{3-[(2-Phenylethyl)amino]-1H-pyrazol-1-yl}ethanol ist eine komplexe organische Verbindung, die einen Pyrazolring aufweist, der mit einer Phenylethylamin-Gruppe und einer Ethanol-Einheit substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-{3-[(2-Phenylethyl)amino]-1H-pyrazol-1-yl}ethanol beinhaltet typischerweise die folgenden Schritte:

Bildung des Pyrazolrings: Der Pyrazolring kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon unter sauren oder basischen Bedingungen synthetisiert werden.

Substitution mit Phenylethylamin: Der Pyrazolring wird dann in Gegenwart eines geeigneten Katalysators mit Phenylethylamin umgesetzt, um die Phenylethylamin-Gruppe einzuführen.

Einführung der Ethanol-Einheit: Schließlich wird die Ethanolgruppe durch eine nucleophile Substitutionsreaktion eingeführt, wobei häufig ein Alkylhalogenid und eine Base verwendet werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren, das Hochdurchsatzscreening nach optimalen Reaktionsbedingungen und der Einsatz robuster Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

2-{3-[(2-Phenylethyl)amino]-1H-pyrazol-1-yl}ethanol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Ethanol-Einheit kann oxidiert werden, um das entsprechende Aldehyd oder die entsprechende Carbonsäure zu bilden.

Reduktion: Der Pyrazolring kann unter Hydrierungsbedingungen reduziert werden, um ein Dihydropyrazol-Derivat zu bilden.

Substitution: Die Phenylethylamin-Gruppe kann elektrophile Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Wasserstoffgas (H₂) in Gegenwart eines Palladiumkatalysators (Pd/C) wird typischerweise für die Reduktion verwendet.

Substitution: Elektrophile Substitutionsreaktionen verwenden häufig Reagenzien wie Brom (Br₂) oder Salpetersäure (HNO₃).

Hauptprodukte

Oxidation: Bildung von 2-{3-[(2-Phenylethyl)amino]-1H-pyrazol-1-yl}acetaldehyd oder 2-{3-[(2-Phenylethyl)amino]-1H-pyrazol-1-yl}essigsäure.

Reduktion: Bildung von 2-{3-[(2-Phenylethyl)amino]-1,2-dihydro-1H-pyrazol-1-yl}ethanol.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

2-{3-[(2-Phenylethyl)amino]-1H-pyrazol-1-yl}ethanol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Studien zu seinen potenziellen Wechselwirkungen mit biologischen Makromolekülen.

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich seiner Rolle als Ligand für verschiedene Rezeptoren.

Industrie: Verwendung bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie z. B. Enzymen oder Rezeptoren. Die Phenylethylamin-Gruppe ist dafür bekannt, mit Neurotransmitter-Rezeptoren zu interagieren und deren Aktivität möglicherweise zu modulieren. Der Pyrazolring kann auch zur Bindungsaffinität und Spezifität beitragen.

Wirkmechanismus

The mechanism of action of 2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The phenylethylamine moiety is known to interact with neurotransmitter receptors, potentially influencing signal transduction pathways. The pyrazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

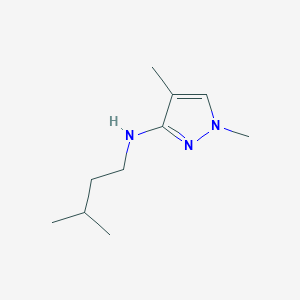

Phenethylamin: Eine einfachere Struktur mit ähnlicher biologischer Aktivität.

Pyrazol: Die Kernstruktur der Verbindung, die mit verschiedenen Gruppen substituiert werden kann.

Ethanolamin: Teilt die Ethanol-Einheit und wird in verschiedenen biologischen Anwendungen verwendet.

Einzigartigkeit

2-{3-[(2-Phenylethyl)amino]-1H-pyrazol-1-yl}ethanol ist durch die Kombination des Pyrazolrings, der Phenylethylamin-Gruppe und der Ethanol-Einheit einzigartig. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen machen.

Eigenschaften

Molekularformel |

C13H17N3O |

|---|---|

Molekulargewicht |

231.29 g/mol |

IUPAC-Name |

2-[3-(2-phenylethylamino)pyrazol-1-yl]ethanol |

InChI |

InChI=1S/C13H17N3O/c17-11-10-16-9-7-13(15-16)14-8-6-12-4-2-1-3-5-12/h1-5,7,9,17H,6,8,10-11H2,(H,14,15) |

InChI-Schlüssel |

NBCMLSJPYZNDHO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CCNC2=NN(C=C2)CCO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735181.png)

![4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B11735187.png)

![1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine](/img/structure/B11735188.png)

![[(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735192.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735196.png)

![1-(2-fluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735208.png)

![butyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11735212.png)

![2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11735213.png)

![1-{1-[(Dimethylamino)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B11735229.png)

![(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735250.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11735251.png)